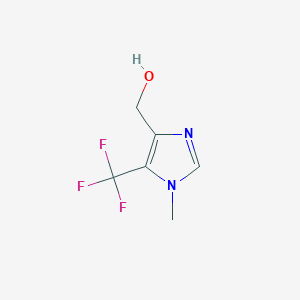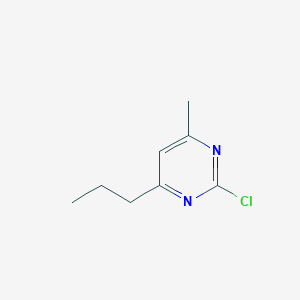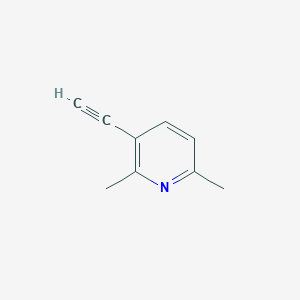![molecular formula C12H21NO3 B3111487 Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824555-15-8](/img/structure/B3111487.png)
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as TBH, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate:
Pharmaceutical Development
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is frequently used in the synthesis of pharmaceutical compounds. Its unique bicyclic structure makes it a valuable intermediate in the development of drugs targeting neurological disorders, as it can interact with various neurotransmitter systems . This compound’s stability and reactivity profile allow for the creation of novel therapeutic agents with improved efficacy and safety profiles.
Catalysis in Organic Synthesis
This compound serves as a catalyst in various organic synthesis reactions. Its ability to facilitate epimerization and lactamization reactions is particularly noteworthy . These reactions are crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The compound’s catalytic properties help streamline synthetic pathways, making the production of these molecules more efficient and cost-effective.
Material Science
In material science, Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is used in the development of advanced polymers and resins. Its incorporation into polymer matrices can enhance the mechanical properties, thermal stability, and chemical resistance of the resulting materials . These enhanced materials find applications in various industries, including automotive, aerospace, and electronics.
Biochemical Research
This compound is utilized in biochemical research as a building block for the synthesis of enzyme inhibitors and receptor modulators . Its structural features allow it to interact with specific biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions. These studies can lead to the discovery of new therapeutic targets and the development of novel drugs.
Agricultural Chemistry
In agricultural chemistry, Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is used in the synthesis of agrochemicals, such as herbicides and insecticides . Its role as an intermediate in the production of these chemicals helps improve their efficacy and environmental safety. The compound’s stability and reactivity make it suitable for creating agrochemicals that are effective at lower doses, reducing their environmental impact.
Medicinal Chemistry
Medicinal chemists use this compound as a scaffold for the design of new drug candidates . Its bicyclic structure provides a rigid framework that can be modified to optimize the pharmacokinetic and pharmacodynamic properties of potential drugs. This flexibility in design allows for the creation of compounds with enhanced selectivity and potency against various disease targets.
Chemical Biology
In chemical biology, Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is employed in the synthesis of chemical probes . These probes are used to study biological processes at the molecular level, providing insights into the function of proteins, nucleic acids, and other biomolecules. The compound’s versatility in chemical modifications makes it an ideal candidate for creating probes that can selectively interact with specific biological targets.
Environmental Science
This compound is also explored in environmental science for its potential in the development of biodegradable materials . Its incorporation into polymeric materials can enhance their biodegradability, making them more environmentally friendly. Research in this area aims to reduce the environmental impact of plastic waste by creating materials that can break down more easily in natural environments.
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-4-5-10(13)8(6-9)7-14/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRQSHENJFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)


![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)


![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)



![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
